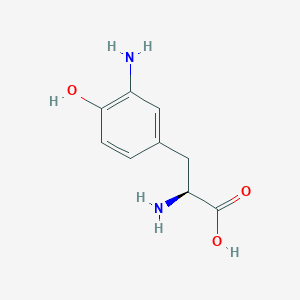

3-Amino-L-Tyrosin

Übersicht

Beschreibung

3-Amino-L-Tyrosine is a derivative of L-tyrosine . It is an amino acid found in the diet that is metabolized to produce catecholamines such as dopamine (DA) and norepinephrine (NE) . It completely inhibits the growth of a tyrosine-sensitive mutant of N. crassa when used at a concentration of 400 µM .

Synthesis Analysis

The synthesis of L-tyrosine involves the use of the optimal host strain Bacillus amyloliquefaciens HZ-12 . The recombinant expression of 15 prephenate dehydrogenase genes led to the discovery of the best gene, Bao - tyrA from B. amyloliquefaciens HZ-12 .Molecular Structure Analysis

L-Tyrosine is an organic molecule (4-hydroxyphenylalanine or l-2-amino-3- (4-hydroxyphenyl)propanoic acid, C9H11NO3) consisting of the hydroxyphenyl ring and alanine residuum .Chemical Reactions Analysis

The aromatic amino acid tyrosine is an essential precursor for the synthesis of catecholamines, including l-DOPA, tyramine, and dopamine .Physical And Chemical Properties Analysis

3-Amino-L-tyrosine has a molecular weight of 196.2 g/mol . It has a boiling point of 427.9±45.0 °C and a density of 1.420±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

Biokatalytische Derivatisierung

3-Amino-L-Tyrosin: spielt eine entscheidende Rolle bei der biokatalytischen Derivatisierung von L-Tyrosin, einem Prozess, der zur Herstellung einer Vielzahl von hochwertigen Chemikalien eingesetzt wird . Diese Derivate finden Anwendungen in verschiedenen Industrien, darunter Pharmazeutik, Lebensmittel und Kosmetik.

Pharmazeutische Industrie

In der Pharmaindustrie ist This compound ein Vorläufer für die Synthese komplexer Moleküle. Es wird bei der Herstellung von Verbindungen wie L-DOPA eingesetzt, die für die Behandlung von Erkrankungen wie Parkinson-Krankheit unerlässlich ist .

Lebensmittelindustrie

Die Lebensmittelindustrie nutzt Derivate von L-Tyrosin, die aus This compound gewonnen werden können, um den Nährwert zu verbessern und als Zusatzstoffe in verschiedenen Lebensmittelprodukten zu dienen .

Kosmetik

In der Kosmetik werden Derivate von This compound als Tyrosinase-Inhibitoren zur Behandlung von Haut-Hyperpigmentierung eingesetzt. Sie spielen eine Rolle bei der Kontrolle der Aktivität von Enzymen, die für die Hautpigmentierung verantwortlich sind .

Landwirtschaft

This compound: ist an der Synthese von Pflanzenmetaboliten beteiligt, die für das Überleben von Pflanzen unerlässlich sind. Es dient als Ausgangspunkt für die Produktion von Verbindungen wie Tocopherolen und Ubiquinon, die für die Gesundheit und Ernährung von Pflanzen entscheidend sind .

Umweltwissenschaften

In den Umweltwissenschaften ist This compound Bestandteil von Studien, die die Reaktionen von Aminosäuren mit Desinfektionsmitteln wie Chlordioxid untersuchen. Diese Forschung ist bedeutsam für das Verständnis der Mechanismen der Wasserdesinfektion und der Umweltauswirkungen solcher Prozesse .

Wirkmechanismus

Target of Action

3-Amino-L-tyrosine, a derivative of the amino acid tyrosine, is likely to interact with similar targets as its parent compound. Tyrosine is known to interact with various enzymes and receptors in the body. It is a precursor of several neurotransmitters, including dopamine, norepinephrine, and epinephrine . Therefore, it’s plausible that 3-Amino-L-tyrosine may interact with similar targets, influencing the synthesis of these neurotransmitters.

Mode of Action

Tyrosine is known to be a substrate for various enzymes, including tyrosinase, which converts tyrosine into L-DOPA, a precursor of several neurotransmitters . It’s possible that 3-Amino-L-tyrosine may also serve as a substrate for these enzymes, leading to the production of modified neurotransmitters.

Biochemical Pathways

Tyrosine is involved in several biochemical pathways, including the synthesis of neurotransmitters and hormones . It’s synthesized from phenylalanine and can be further converted into L-DOPA by the enzyme tyrosinase . L-DOPA is then converted into dopamine, norepinephrine, and epinephrine. Given its structural similarity to tyrosine, 3-Amino-L-tyrosine may be involved in similar pathways, potentially leading to the production of modified neurotransmitters.

Pharmacokinetics

It’s known that amino acids like tyrosine are absorbed in the gut and distributed throughout the body via the bloodstream . They can cross the blood-brain barrier, allowing them to influence brain chemistry

Result of Action

Given its similarity to tyrosine, it may influence the synthesis of neurotransmitters, potentially leading to changes in neural signaling This could have various effects on mood, cognition, and other brain functions

Action Environment

The action of 3-Amino-L-tyrosine, like other biochemical compounds, can be influenced by various environmental factors. These could include pH, temperature, and the presence of other molecules. For instance, the activity of enzymes involved in tyrosine metabolism can be affected by changes in pH and temperature . Additionally, the presence of other molecules can influence the absorption and distribution of 3-Amino-L-tyrosine in the body .

Safety and Hazards

Zukünftige Richtungen

The electropolymerization of a bioderived analogue of dopamine, 3-amino-L-tyrosine (ALT) is demonstrated. The properties of the resultant polymer, poly-amino-L-tyrosine (p-ALT), exhibit several characteristics complementary to or even exceeding those of PDA and of its analog, poly-norepinephrine (p-NorEp), rendering p-ALT attractive for the development of sensors and photoactive devices .

Biochemische Analyse

Biochemical Properties

3-Amino-L-tyrosine, like its parent compound tyrosine, is involved in numerous biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, tyrosine can be modified by different enzymes to yield specific types of tyrosine-derived metabolites . Although specific interactions of 3-Amino-L-tyrosine are not fully defined, it is likely to participate in similar biochemical reactions due to its structural similarity to tyrosine.

Cellular Effects

Tyrosine and its derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Given its structural similarity to tyrosine, 3-Amino-L-tyrosine may have similar effects on cellular processes.

Molecular Mechanism

Tyrosine is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Given the structural similarity of 3-Amino-L-tyrosine to tyrosine, it is plausible that it may have similar molecular mechanisms of action.

Temporal Effects in Laboratory Settings

Studies on tyrosine have shown that it can reduce cognitive and behavioral deficits associated with stressful conditions .

Dosage Effects in Animal Models

Tyrosine is considered safe for all animal species, provided that the conditions of use are respected .

Metabolic Pathways

3-Amino-L-tyrosine is likely involved in similar metabolic pathways as tyrosine. Tyrosine is synthesized de novo via the shikimate pathway, which also gives rise to other aromatic amino acids . It is a biosynthetic precursor of various compounds essential to plant survival .

Transport and Distribution

Tyrosine and its derivatives are known to be transported across cell membranes by different transmembrane transporter proteins .

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-(3-amino-4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,10-11H2,(H,13,14)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POGSZHUEECCEAP-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90952408 | |

| Record name | 3-Aminotyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90952408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300-34-5 | |

| Record name | 3-Aminotyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000300345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminotyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90952408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

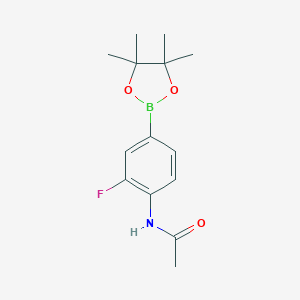

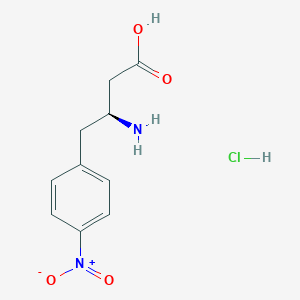

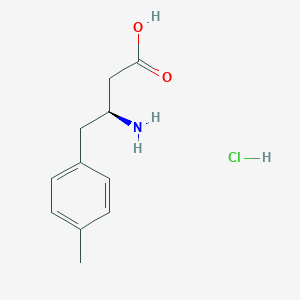

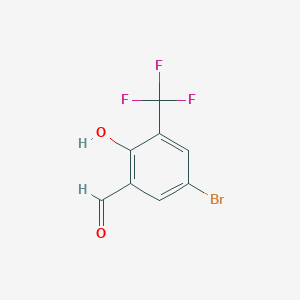

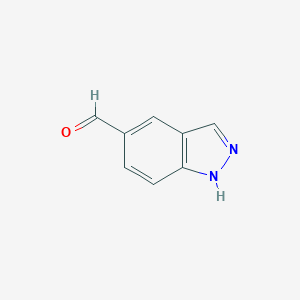

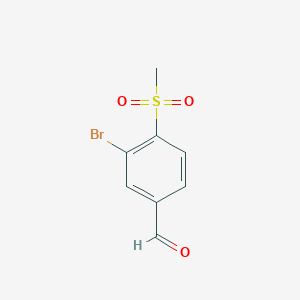

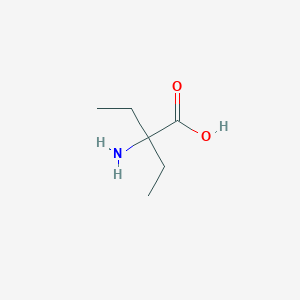

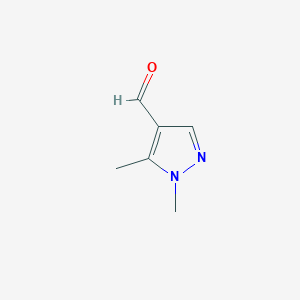

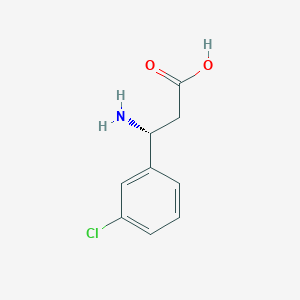

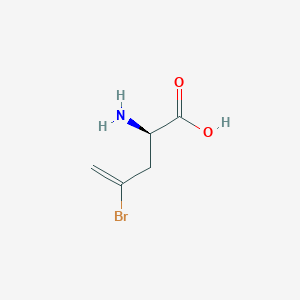

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-2-(3-((tert-Butoxycarbonyl)amino)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetic acid](/img/structure/B112357.png)

![[2-(4-Benzylpiperazin-1-yl)phenyl]methanol](/img/structure/B112375.png)

![5-Adamantan-1-yl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B112380.png)

![1H-1,4-Benzodiazepine-1-acetic acid, 5-cyclohexyl-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-2-oxo-](/img/structure/B112381.png)